molecular formula C16H20F2O3 B1325932 Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate CAS No. 898753-04-3

Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate

Cat. No. B1325932
M. Wt: 298.32 g/mol
InChI Key: NOQALPJKZGDGLR-UHFFFAOYSA-N
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Description

The compound “Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . The “2,3-difluorophenyl” part suggests the presence of a phenyl group (a variant of a benzene ring) with fluorine atoms attached to the 2nd and 3rd positions of the ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 2,3-difluorophenyl group attached to an 8-carbon chain with a carbonyl (C=O) at the 8th position and an ester group at the end . The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, reduction, and transesterification . The presence of the difluorophenyl group could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups (like the ester group and the difluorophenyl group) would influence properties like solubility, melting/boiling points, and reactivity .

Scientific Research Applications

Asymmetric Synthesis

Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate has been utilized in asymmetric synthesis processes. For example, ethyl 3-chloro-2-oxooctanoate was asymmetrically reduced with baker's yeast to create chlorohydrin, which was then converted into 2,3-epoxyoctanal, demonstrating the compound's use in synthesizing key intermediates (Tsuboi, Furutani, & Takeda, 1987).

Spectroscopic and Diffractometric Study

In a study of polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, spectroscopic and diffractometric techniques were employed. These techniques are crucial for characterizing subtle structural differences in polymorphic forms (Vogt et al., 2013).

Chemoenzymatic Synthesis

Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate has been used in chemoenzymatic synthesis. Reduction of ethyl 2-hydroxy-3-oxooctanoate with immobilized baker's yeast was conducted to yield anti-2R,3R-dihydroxy ester, which was then converted to 5-hydroxy-γ-decalactone (Fadnavis, Vadivel, & Sharfuddin, 1999).

Enzymatic Process Development

The compound has been used in the development of practical enzymatic processes, such as the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of therapeutic agents like Ticagrelor. This demonstrates its importance in green and environmentally sound biocatalytic processes (Guo et al., 2017).

Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols

The compound is also involved in the synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. This showcases its role in producing intermediates for potentially active pharmacological compounds (Uchiyama et al., 1998).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or its properties could be studied for potential uses .

properties

IUPAC Name

ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2O3/c1-2-21-15(20)11-6-4-3-5-10-14(19)12-8-7-9-13(17)16(12)18/h7-9H,2-6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQALPJKZGDGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645615
Record name Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate

CAS RN

898753-04-3
Record name Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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